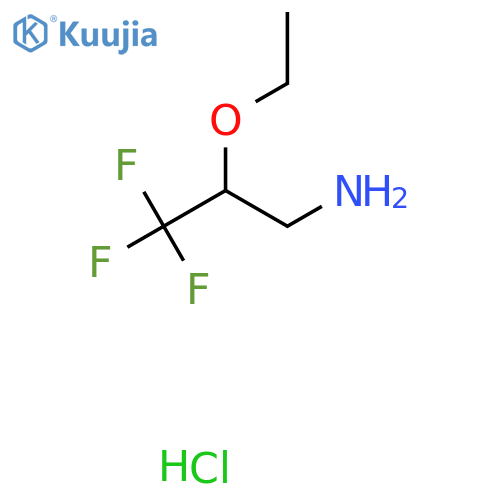

Cas no 2802-33-7 (2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride)

2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z4500621746

- EN300-7705071

- 2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride

- 2802-33-7

- 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride

-

- インチ: 1S/C5H10F3NO.ClH/c1-2-10-4(3-9)5(6,7)8;/h4H,2-3,9H2,1H3;1H

- InChIKey: PMCCKLXZYZHPMI-UHFFFAOYSA-N

- SMILES: Cl.FC(C(CN)OCC)(F)F

計算された属性

- 精确分子量: 193.0481262g/mol

- 同位素质量: 193.0481262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 93.4

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7705071-5.0g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 5.0g |

$3105.0 | 2025-03-21 | |

| Enamine | EN300-7705071-0.25g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 0.25g |

$530.0 | 2025-03-21 | |

| Enamine | EN300-7705071-0.05g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 0.05g |

$249.0 | 2025-03-21 | |

| Enamine | EN300-7705071-2.5g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 2.5g |

$2100.0 | 2025-03-21 | |

| Enamine | EN300-7705071-10.0g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 10.0g |

$4606.0 | 2025-03-21 | |

| Enamine | EN300-7705071-0.1g |

2-ethoxy-3,3,3-trifluoropropan-1-amine hydrochloride |

2802-33-7 | 95.0% | 0.1g |

$372.0 | 2025-03-21 | |

| Aaron | AR028W2D-5g |

2-ethoxy-3,3,3-trifluoropropan-1-aminehydrochloride |

2802-33-7 | 95% | 5g |

$4295.00 | 2025-02-17 | |

| Aaron | AR028W2D-250mg |

2-ethoxy-3,3,3-trifluoropropan-1-aminehydrochloride |

2802-33-7 | 95% | 250mg |

$754.00 | 2025-02-17 | |

| Aaron | AR028W2D-2.5g |

2-ethoxy-3,3,3-trifluoropropan-1-aminehydrochloride |

2802-33-7 | 95% | 2.5g |

$2913.00 | 2025-02-17 | |

| 1PlusChem | 1P028VU1-5g |

2-ethoxy-3,3,3-trifluoropropan-1-aminehydrochloride |

2802-33-7 | 95% | 5g |

$3900.00 | 2024-05-07 |

2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochlorideに関する追加情報

Introduction to 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride (CAS No. 2802-33-7) in Modern Chemical and Pharmaceutical Research

The compound 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride, identified by the CAS number 2802-33-7, represents a significant advancement in the realm of specialty chemicals and pharmaceutical intermediates. This compound, characterized by its unique structural framework featuring a trifluoropropyl group and an ethoxy-substituted amine moiety, has garnered considerable attention in recent years due to its versatile applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable asset in synthetic protocols and biological assays.

Recent research has highlighted the potential of 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group is particularly noteworthy, as it is frequently employed to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. The presence of the ethoxy group further contributes to its reactivity, enabling diverse functionalization strategies that are essential for constructing complex molecular architectures. These attributes have positioned this compound as a cornerstone in the development of next-generation therapeutics.

In the context of contemporary pharmaceutical innovation, 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride has been explored in several cutting-edge research endeavors. For instance, studies have demonstrated its utility in generating fluorinated amine derivatives that exhibit enhanced pharmacokinetic profiles. The trifluoropropyl moiety imparts metabolic resistance, a critical factor in prolonging drug efficacy and reducing off-target effects. Furthermore, the ethoxy-substituted amine serves as a versatile handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability.

One particularly compelling application of 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride is in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions. The compound’s ability to act as a scaffold for constructing fluorinated amides has been leveraged in the development of potent protease inhibitors, which are integral to therapies for infectious diseases and chronic conditions. Additionally, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to enhance binding interactions with target proteins. These findings underscore the compound’s significance as a building block for high-value pharmaceuticals.

The hydrochloride salt form of 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride offers distinct advantages over its free base counterpart. The chloride counterion not only improves solubility but also facilitates handling and storage under controlled conditions. This has been particularly beneficial in large-scale synthesis and industrial applications where stability and reproducibility are paramount. Moreover, the hydrochloride salt exhibits greater chemical versatility, enabling seamless integration into multi-step synthetic routes without compromising yield or purity.

Advances in computational chemistry have further amplified the utility of 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride by enabling rapid virtual screening and molecular modeling studies. Researchers have utilized these tools to predict binding affinities and optimize lead structures incorporating this moiety. Such computational approaches have accelerated the discovery process by identifying promising candidates for experimental validation. This synergy between experimental chemistry and computational methods highlights the compound’s role as a catalyst for innovation in drug discovery.

The growing emphasis on fluorinated compounds in medicinal chemistry is another driving force behind the increasing demand for 2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride. Fluoroalkyl groups are renowned for their ability to enhance drug-like properties such as bioavailability and resistance to metabolic degradation. The trifluoropropyl group in this compound exemplifies these benefits while maintaining structural simplicity. Consequently, it has become a preferred choice for medicinal chemists seeking to develop next-generation therapeutics with improved pharmacological profiles.

In summary,2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride (CAS No. 2802-33-7) stands out as a pivotal intermediate with far-reaching implications in chemical synthesis and pharmaceutical research. Its unique structural features—comprising a trifluoropropyl group and an ethoxy-substituted amine—make it an indispensable tool for constructing bioactive molecules with optimized pharmacokinetic properties. As research continues to uncover new applications for this compound,its significance is poised to grow even further, reinforcing its status as a cornerstone of modern chemical innovation.

2802-33-7 (2-Ethoxy-3,3,3-trifluoropropan-1-amine;hydrochloride) Related Products

- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)

- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)

- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)

- 2227675-91-2((1S)-1-(3-methyloxetan-3-yl)ethan-1-ol)

- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)

- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)

- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)

- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)

- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)